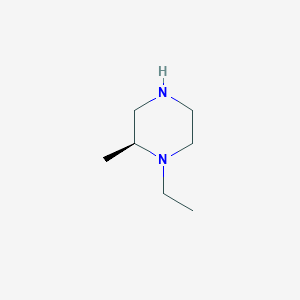
(S)-1-Ethyl-2-methyl-piperazine
説明
(S)-1-Ethyl-2-methyl-piperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-1-Ethyl-2-methyl-piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound, a piperazine derivative, has the molecular formula . The compound features a piperazine ring substituted with ethyl and methyl groups, which influences its biological interactions.
1. Receptor Modulation
Research indicates that piperazine derivatives, including this compound, can modulate various receptors, particularly aminergic receptors. These interactions are crucial for their pharmacological effects:
- Dopamine Receptors : Studies suggest that piperazine compounds can bind to dopamine D4 receptors, influencing cell death signaling pathways such as necroptosis in leukemic cells .
- CXCR3 Modulation : Piperazine derivatives have been identified as modulators of the CXCR3 receptor, which is implicated in autoimmune and inflammatory disorders .
2. Anticancer Activity
The compound shows promise in cancer therapy:
- Cell Cycle Arrest and Apoptosis : this compound has been associated with inducing apoptosis in cancer cell lines through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic proteins .
- Antitumor Efficacy : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancers, with IC50 values indicating potent activity .
3. Antimicrobial Properties
The compound exhibits selective activity against certain pathogens:
- Chlamydia Inhibition : New derivatives based on piperazine have shown effectiveness against Chlamydia, suggesting a potential for developing targeted antibiotics .
Case Study 1: Antileukemic Activity
A study investigated the effects of LQFM018, a piperazine-containing compound similar to this compound. Results indicated that it promoted necroptosis in K562 leukemic cells via dopamine receptor involvement, highlighting its potential as a therapeutic agent in chronic myeloid leukemia .
Case Study 2: Anticancer Mechanisms
In research focused on N-ethyl-piperazinyl-amides, compounds exhibited significant anticancer activity across multiple cell lines. The study revealed that these compounds induced morphological changes consistent with apoptosis and altered gene expression related to cell survival pathways .
Data Tables
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| LQFM018 | K562 (Leukemia) | N/A | Necroptosis via dopamine D4 receptor |
| N-Ethyl-Piperazinyl Amide | MCF-7 (Breast Cancer) | 0.7 | Induction of apoptosis |
| Betulinic Acid Derivative | CCRF-CEM (Leukemia) | 0.8 | Cytotoxicity via pro-apoptotic gene modulation |
科学的研究の応用
Pharmaceutical Applications
-
CXCR3 Receptor Modulation
- (S)-1-Ethyl-2-methyl-piperazine has been studied as a potential modulator of the CXCR3 receptor, which is involved in various autoimmune and inflammatory diseases. Compounds based on this structure have shown promise in treating conditions such as rheumatoid arthritis and multiple sclerosis by affecting leukocyte trafficking and inflammatory responses .
- HIV-1 Inhibition
- Calcium Channel Blockers
Research Applications
-
Neuropharmacology
- The compound's structural characteristics make it a candidate for investigating neuropharmacological effects, particularly in modulating neurotransmitter systems linked to anxiety and depression.
- Synthetic Chemistry
Case Studies
特性
IUPAC Name |
(2S)-1-ethyl-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCOBIDAJNERRN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCNC[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















